molecular formula C10H13NO3 B1594002 4-(4-Nitrophenyl)-1-butanol CAS No. 79524-20-2

4-(4-Nitrophenyl)-1-butanol

Cat. No.: B1594002
CAS No.: 79524-20-2
M. Wt: 195.21 g/mol
InChI Key: MFYJBAQONVFIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Nitrophenyl)-1-butanol is an organic compound characterized by a nitro group attached to a phenyl ring, which is further connected to a butanol chain

Mechanism of Action

Target of Action

4-(4-Nitrophenyl)-1-butanol, also known as 4-Nitro-benzenebutanol, is a compound that has been studied for its potential applications in various biochemical reactions. The primary targets of this compound are enzymes such as esterases and lipases . These enzymes are responsible for the hydrolysis of esters and fats, respectively . The compound is also used as a substrate in the catalytic reduction of 4-nitrophenol .

Mode of Action

The compound interacts with its targets through a process known as catalytic reduction . In this process, this compound is reduced by the enzymes to yield 4-nitrophenol and butyric acid . This reaction is often used as a model to assess the activity of nanostructured materials .

Biochemical Pathways

The compound is involved in the catalytic reduction of 4-nitrophenol, a reaction that is considered a benchmark to assess the activity of nanostructured materials . The reduction of 4-nitrophenol to 4-aminophenol is a key step in various biochemical pathways, including those involved in the degradation of aromatic compounds .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties are likely to be influenced by factors such as its chemical structure and the presence of functional groups .

Result of Action

The result of the compound’s action is the production of 4-nitrophenol and butyric acid . The release of 4-nitrophenol, which has a characteristic absorbance at 405 nm, allows for the quantification of enzyme activity using spectrophotometric methods . This makes this compound a valuable tool for investigating enzyme kinetics, substrate specificity, and catalytic efficiency .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of alcohols in the reaction mixture can lead to a dramatic decrease in the reaction rate . The reduction rate can be improved by increasing the borohydride concentration or the reaction temperature . This highlights the importance of considering solvent properties and reaction conditions when studying the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Nitrophenyl)-1-butanol typically involves the nitration of phenylbutanol. One common method is the nitration of 4-phenyl-1-butanol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro group at the para position of the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form 4-(4-Aminophenyl)-1-butanol. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Reduction: 4-(4-Aminophenyl)-1-butanol.

    Oxidation: 4-(4-Nitrophenyl)butanal or 4-(4-Nitrophenyl)butanoic acid.

    Substitution: Various substituted phenylbutanol derivatives.

Scientific Research Applications

4-(4-Nitrophenyl)-1-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

    4-Nitrophenol: Similar structure but lacks the butanol chain.

    4-(4-Aminophenyl)-1-butanol: The reduced form of 4-(4-Nitrophenyl)-1-butanol.

    4-Nitrobenzyl alcohol: Similar nitro-substituted phenyl ring but with a different alkyl chain.

Uniqueness: this compound is unique due to the presence of both the nitro group and the butanol chain, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

4-(4-nitrophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYJBAQONVFIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601000562
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79524-20-2
Record name 4-Nitrobenzenebutanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79524-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Nitrophenyl)butan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079524202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(4-Nitrophenyl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601000562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-nitrophenyl)butan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.955
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 2
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 3
Reactant of Route 3
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 4
Reactant of Route 4
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 5
Reactant of Route 5
4-(4-Nitrophenyl)-1-butanol
Reactant of Route 6
Reactant of Route 6
4-(4-Nitrophenyl)-1-butanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.